Tert-butyl 2-methylbutanoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 2-methylbutanoate and related compounds involves various methodologies, including polymerization and chemical modification reactions. For instance, a micellar polymerization method has been utilized to synthesize responsive associative terpolymers involving sodium-3-acrylamido-3-methylbutanoate, demonstrating the versatility of similar structures in polymer science (McCormick, Middleton, & Grady, 1992). Another approach involves using cyclohexa-1,4-dienes with a tert-butyl group to function as isobutane equivalents in transfer hydro-tert-butylation of alkenes, showcasing innovative methods to incorporate tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).
Molecular Structure Analysis
The molecular structure of tert-butyl 2-methylbutanoate and its derivatives has been elucidated through various analytical techniques. X-ray crystallography and spectroscopy studies have contributed to understanding the conformation and packing of molecules in the solid state, revealing significant details about their structural characteristics (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Chemical Reactions and Properties
Tert-butyl 2-methylbutanoate participates in a range of chemical reactions, illustrating its reactivity and potential as a synthetic intermediate. For example, its derivatives have been involved in conjugate addition reactions, providing a pathway for the synthesis of complex organic molecules with high enantioselectivity (Nishimura & Tomioka, 2002). These reactions highlight the compound's utility in constructing stereocenters, essential for developing pharmaceuticals and biologically active molecules.
Physical Properties Analysis
The physical properties of tert-butyl 2-methylbutanoate, such as melting points, boiling points, and solubility, are crucial for its application in material science and chemistry. Studies focusing on the glass-forming properties of related compounds underscore the importance of understanding these characteristics to predict and manipulate the behavior of tert-butyl 2-methylbutanoate in various environments (Dette, Qi, Schröder, Godt, & Koop, 2014).
Chemical Properties Analysis
The chemical properties of tert-butyl 2-methylbutanoate, including reactivity with different reagents and under various conditions, have been a subject of research. For instance, the interaction of tert-butyl isocyanide with trifluoro-4-aryl-butane-2,4-diones has led to the synthesis of new trifluoromethylated furan derivatives, showcasing the compound's role in generating structurally diverse and functionally rich molecules (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Scientific Research Applications
1. Environmental and Biodegradable Applications
Tert-butyl 2-methylbutanoate is explored for its potential in environmentally friendly applications. For instance, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is produced from tert-butyl 3,4-epoxybutanoate and CO2 using cobalt(III) salen catalysts. This copolymer demonstrates high biocompatibility and degradability, hinting at its use in eco-friendly materials (Tsai, Wang, & Darensbourg, 2016).
2. Chemical Synthesis and Pharmaceutical Research
The tert-butyl group, including derivatives like tert-butyl 2-methylbutanoate, is frequently used in medicinal chemistry. However, its incorporation can lead to challenges like increased lipophilicity and decreased metabolic stability. Studies comparing tert-butyl with other substituents in drug analogues provide insights for drug discovery and optimization (Westphal et al., 2015).
3. Catalysis and Industrial Chemistry
In industrial chemistry, tert-butyl compounds like 2-methylbutanoate are studied for their role in catalysis and reactions. For instance, the use of tert-butyl halides as promoters in isobutane/2-butene alkylation reactions with Lewis-acidic chloroaluminate ionic liquid catalysts is examined. This research contributes to the understanding of reaction mechanisms and the development of more efficient industrial processes (Aschauer et al., 2011).
4. Molecular Biology and Biochemistry
Tert-butyl 2-methylbutanoate's derivatives are utilized in molecular biology and biochemistry for the synthesis of complex molecules. For example, studies on the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid using tert-butyl (E)-crotonate show its potential in producing biologically relevant molecules (Bunnage et al., 2003).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6-7(2)8(10)11-9(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSJKZWOLKMCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335183 | |
Record name | tert-butyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methylbutanoate | |
CAS RN |
16537-12-5 | |
Record name | tert-butyl 2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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